5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Description
5-[4-Nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole (CAS: 1192263-88-9) is a tetrazole derivative characterized by a nitro (-NO₂) and trifluoromethyl (-CF₃) substituents on the phenyl ring. The tetrazole core, a five-membered aromatic ring with four nitrogen atoms, is a stable heterocycle widely used in medicinal chemistry as a bioisostere for carboxylic acids due to its similar pKa and hydrogen-bonding capabilities .
Properties
IUPAC Name |
5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N5O2/c9-8(10,11)5-3-4(7-12-14-15-13-7)1-2-6(5)16(17)18/h1-3H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXCEXLZCOXUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226965 | |
| Record name | 5-[4-Nitro-3-(trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192263-88-9 | |
| Record name | 5-[4-Nitro-3-(trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-Nitro-3-(trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
In the pharmaceutical industry, tetrazoles are often used as bioisosteres for carboxylic acid groups. They can mimic the function of these groups and interact with biological targets in a similar manner. This makes them useful in drug design and development .
The trifluoromethyl group in the compound could potentially increase its lipophilicity, which might enhance its ability to cross cell membranes and improve its bioavailability. The specific effects would depend on the overall structure of the compound and its target .
The nitro group in the compound is a strong electron-withdrawing group. This could potentially affect the compound’s reactivity and its interactions with its biological targets .
Biological Activity
5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole is a synthetic compound with the molecular formula C8H4F3N5O2 and a molecular weight of 259.14 g/mol. This compound is notable for its potential biological activities and applications in pharmaceutical research. The presence of functional groups such as nitro and trifluoromethyl enhances its reactivity and interaction with biological targets.
Tetrazoles, including this compound, are often used as bioisosteres for carboxylic acids. This structural similarity allows them to mimic the function of carboxylic acids in biological systems. The trifluoromethyl group increases lipophilicity, potentially enhancing membrane permeability and bioavailability. The nitro group serves as a strong electron-withdrawing moiety, which can influence the compound's reactivity and interactions with biological targets .
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:
- Antimicrobial Activity : Some studies have indicated that tetrazole derivatives exhibit antimicrobial properties. The presence of the nitro group may contribute to this activity by facilitating electron transfer processes that disrupt microbial cell function.
- Anticancer Potential : Research has suggested that compounds with tetrazole rings can inhibit tumor growth by interfering with specific cellular pathways. The ability of this compound to induce apoptosis in cancer cells is a subject of ongoing investigation .
- Enzyme Inhibition : There is evidence that tetrazole derivatives can act as inhibitors for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms .
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Disruption of metabolic pathways | , |
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of various tetrazole derivatives against common bacterial strains. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In a 2024 study focusing on various cancer cell lines, the compound demonstrated cytotoxic effects against breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways leading to programmed cell death. This study highlighted the potential for developing novel anticancer therapies based on tetrazole derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole with structurally related tetrazole derivatives, focusing on substituent effects, physicochemical properties, and biological implications.
Table 1: Structural and Functional Comparison of Tetrazole Derivatives
Key Findings:
Electron-Deficient vs. Electron-Rich Systems :
- The nitro and trifluoromethyl groups in the target compound create a strong electron-withdrawing effect, likely enhancing oxidative stability but reducing nucleophilic aromatic substitution reactivity compared to electron-rich analogs like 5-[4-(tert-butyl)phenyl]-2H-tetraazole .
- In contrast, the tert-butyl group in the latter compound increases lipophilicity (logP ~3.5 estimated) and may improve membrane permeability but could also elevate metabolic oxidation risks .
Metabolic and Biological Implications: The trifluoromethyl group is known to resist metabolic degradation, as seen in drugs like flutamide (), where -CF₃ stabilizes the molecule against cytochrome P450-mediated oxidation . This suggests that 5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-tetraazole may exhibit prolonged biological activity.
Impurity Profiles: Impurities such as 4-nitro-3-(trifluoromethyl)-aniline () indicate possible hydrolysis pathways for the target compound. Similar degradation risks are less pronounced in analogs lacking nitro groups, such as 5-[(4-methylphenyl)methyl]-2H-tetraazole .
Synthetic Considerations :
- While details triazole synthesis via InCl₃-catalyzed alkylation, tetrazole derivatives like the target compound may require alternative routes, such as cycloaddition reactions between nitriles and azides, given the sensitivity of nitro and -CF₃ groups to harsh conditions .
Preparation Methods
Classical [3+2] Cycloaddition of Azides and Nitriles
The conventional and most widely adopted method for synthesizing 5-substituted 1H-tetrazoles, including the target compound, involves a [3+2] cycloaddition reaction between an aryl nitrile and sodium azide. This reaction forms the tetrazole ring by the nucleophilic attack of azide on the nitrile carbon, followed by ring closure.
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- Nitrile precursor: 4-nitro-3-(trifluoromethyl)benzonitrile
- Azide source: Sodium azide (NaN₃)
- Solvent: Dimethylformamide (DMF), water, or mixed solvents
- Temperature: Elevated, typically 100–160 °C
- Catalyst: Sometimes Lewis acids or heterogeneous catalysts are used to enhance reaction rates and yields
-
- Activation of the nitrile group (sometimes catalyzed by metal ions)
- Nucleophilic attack by azide ion on the nitrile carbon
- Formation of an intermediate tetrazoline ring
- Rearrangement and protonation to yield the tetrazole
This method is well-established but traditionally suffered from long reaction times and the use of hazardous reagents like hydrazoic acid.
Microwave-Assisted Synthesis
Microwave (MW) irradiation has been introduced to overcome the limitations of classical heating methods, significantly reducing reaction times and often improving yields.
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- Reaction times reduced from tens of hours to minutes or a few hours
- Higher purity and yields (typically 63–99%)
- Environmentally benign when water or aqueous solvents are used
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- Reactants: 4-nitro-3-(trifluoromethyl)benzonitrile and sodium azide
- Solvent: DMF, water, or i-PrOH/water mixtures
- Catalyst: ZnBr₂, AcOH, scandium triflate, or bismuth chloride
- Temperature: 130–160 °C
- Time: 10–60 minutes
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- El-Remaily and Mohamed demonstrated synthesis in water under MW with ZnBr₂ or AcOH catalysts, achieving 80–85% yields in 10–15 minutes.
- Coca et al. used scandium triflate and bismuth chloride catalysts under MW irradiation, obtaining yields up to 99%.
- Use of heterogeneous catalysts such as Pd/Co nanoparticles or Cu(II) complexes on supports enhanced recyclability and reaction efficiency with yields up to 99% in as little as 10 minutes.
Use of Heterogeneous Catalysts
Heterogeneous catalysis has been explored to improve the environmental profile and ease of catalyst recovery:
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- Pd/Co nanoparticles on carbon nanotubes
- Cu(II) complexes immobilized on multi-walled carbon nanotubes
- Silica-supported lanthanum triflate
- Fe₃O₄@SiO₂ magnetic nanoparticles with Cu(II) Salen complexes
- Silver nanoparticles (Ag NPs)
-
- Easy separation by filtration or magnetic recovery
- Reusability up to multiple cycles without significant loss of activity
- High yields (75–99%)
- Mild to moderate reaction temperatures (70–120 °C)
Industrial Scale Considerations
Industrial synthesis generally follows the same fundamental chemistry but optimizes parameters for scale, safety, and cost:
- Use of safer azide sources rather than hydrazoic acid
- Optimization of solvent systems (e.g., acetonitrile, water mixtures)
- Controlled temperature and pressure to maximize yield and purity
- Continuous flow reactors or microwave reactors for better heat transfer and reaction control
Data Table Summarizing Preparation Methods
| Method | Catalyst/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Classical [3+2] Cycloaddition | NaN₃, NH₄Cl or Lewis acids | DMF, water | 100–160 | 12–40 hours | 53–98 | Long reaction time, safety concerns |
| Microwave-Assisted | ZnBr₂, AcOH, Sc(OTf)₃, BiCl₃ | Water, i-PrOH/water | 130–160 | 10–60 minutes | 63–99 | Reduced time, environmentally benign |
| Heterogeneous Catalysts | Pd/Co NPs, Cu(II) complexes, Ag NPs | DMF, DMSO, MeOH/DMF | 70–120 | 10 min–12 h | 75–99 | Easy catalyst recovery, reusable |
| Industrial Scale | Optimized NaN₃ with safer protocols | Acetonitrile, water | Elevated | Hours | High | Scaled-up, optimized for safety and cost |
Detailed Research Findings and Analysis
Reaction Efficiency: Microwave-assisted methods dramatically reduce reaction times from up to 40 hours to under 1 hour, often improving yields and purity. This is attributed to rapid and uniform heating and possible non-thermal microwave effects that enhance reaction kinetics.
Catalyst Impact: Lewis acid catalysts such as ZnBr₂, scandium triflate, and bismuth chloride activate the nitrile group, facilitating azide attack. Heterogeneous catalysts provide additional benefits of recyclability and simplified separation, critical for sustainable and industrial processes.
Solvent Effects: Water and aqueous solvent mixtures are preferred for greener synthesis routes, reducing the use of toxic organic solvents. DMF and DMSO remain common due to their ability to dissolve both organic and inorganic reactants effectively.
Safety Considerations: Avoidance of hydrazoic acid and use of sodium azide with proper handling protocols reduce toxicity and explosion risks. Microwave and heterogeneous catalysis methods further improve safety by reducing reaction times and enabling milder conditions.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-tetrazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of nitro- and trifluoromethyl-substituted tetrazoles typically involves cycloaddition reactions or functionalization of pre-existing heterocycles. For example, cycloaddition of azides with nitriles (e.g., using HN₃ and a nitrile precursor) is a common strategy . Optimization may include adjusting solvent systems (e.g., ethanol with glacial acetic acid as a catalyst), reaction time (4–6 hours under reflux), and stoichiometric ratios of precursors . Post-synthetic purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Elemental analysis and IR spectroscopy are foundational for verifying functional groups (e.g., nitro stretches at ~1520 cm⁻¹, tetrazole ring vibrations) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) confirms homogeneity . Advanced methods like ¹H/¹³C NMR and mass spectrometry (MS) are essential for detailed structural elucidation, though these are inferred from broader practices in heterocyclic chemistry.
Q. How does the nitro group at the 4-position influence the compound’s electronic properties and reactivity?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, which polarizes the phenyl ring and enhances the electrophilicity of adjacent positions. This can facilitate nucleophilic aromatic substitution or influence hydrogen-bonding interactions in biological targets. Computational studies (e.g., DFT calculations) can quantify charge distribution .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar tetrazole derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities. Systematic replication under standardized protocols is critical. For example, compare antimicrobial activity using identical MIC (minimum inhibitory concentration) assays and controls. Meta-analysis of structure-activity relationships (SAR) can identify substituent-specific trends (e.g., trifluoromethyl enhancing lipophilicity) .
Q. How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to biological targets such as enzymes or receptors?
- Methodological Answer : Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the tetrazole core and active sites (e.g., cytochrome P450 or bacterial enzymes). The nitro and trifluoromethyl groups may engage in hydrophobic or π-stacking interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH, temperature, and light exposure?
- Methodological Answer : Accelerated stability studies under ICH guidelines:
- Thermal stability : Heat samples to 40–60°C and monitor degradation via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B) and track decomposition products .
- pH stability : Test solubility and degradation in buffers (pH 1–13) using UV-spectrophotometry .
Q. How can regioselective functionalization of the tetrazole ring be achieved to explore derivatives with enhanced pharmacological properties?
- Methodological Answer : Protecting group strategies (e.g., Boc for NH protection) enable selective alkylation or acylation at specific ring positions. For example, alkyl halides can target the 1H-tautomer of tetrazoles. Monitor regiochemistry using NOESY NMR or X-ray crystallography .
Methodological Notes
- Synthetic Challenges : The trifluoromethyl group may complicate purification due to increased hydrophobicity; reverse-phase HPLC is recommended .
- Biological Assays : Prioritize cytotoxicity screening (e.g., MTT assay) before pharmacological profiling to rule out non-specific effects .
- Data Reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) meticulously to mitigate batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
